2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
CAS No.:
Cat. No.: VC14507745
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
| Standard InChI | InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
| Standard InChI Key | HVGHCSSLTYMRRT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Introduction
Synthesis and Potential Applications
The synthesis of compounds in the pyrazolo[5,1-b]quinazoline class often involves complex multi-step reactions, including condensation and cyclization processes. For 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one, specific synthesis methods are not detailed in the available literature, but related compounds like 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline are synthesized through multiple steps involving temperature control and solvent selection.
Given the structural similarity to other heterocyclic compounds with known biological activities, 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol might have potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various diseases.
Biological Activity and Research Findings
While specific research findings on 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol are not available, compounds with similar structures have shown promise in various biological activities. For instance, related heterocyclic compounds have been explored for their antiprotozoal and antibacterial properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume